3-(2-bromoethyl)-5-methyl-1,2-oxazole
CAS No.: 2228773-54-2
Cat. No.: VC11505035
Molecular Formula: C6H8BrNO
Molecular Weight: 190.04 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2228773-54-2 |
|---|---|
| Molecular Formula | C6H8BrNO |
| Molecular Weight | 190.04 g/mol |
| IUPAC Name | 3-(2-bromoethyl)-5-methyl-1,2-oxazole |
| Standard InChI | InChI=1S/C6H8BrNO/c1-5-4-6(2-3-7)8-9-5/h4H,2-3H2,1H3 |
| Standard InChI Key | KDTJWOGMVPQPAG-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NO1)CCBr |
Introduction
Molecular Structure and Nomenclature
Chemical Identity
3-(2-Bromoethyl)-5-methyl-1,2-oxazole (IUPAC name: 3-(2-bromoethyl)-5-methyl-1,2-oxazole) is a monosubstituted oxazole derivative with the molecular formula C₆H₇BrN₂O. Its structure comprises a five-membered oxazole ring substituted at the 3-position with a 2-bromoethyl chain (-CH₂CH₂Br) and at the 5-position with a methyl group (-CH₃). The bromine atom introduces electrophilic reactivity, making the compound a potential alkylating agent or intermediate in cross-coupling reactions .
Structural Analogues
The closest structural analogue documented in literature is 3-bromo-5-methyl-1,2-oxazole (CAS 25741-97-3), which shares the oxazole core and methyl group but substitutes bromine directly at the 3-position rather than as part of an ethyl chain . This analogue has a molecular weight of 161.985 g/mol, a density of 1.7 g/cm³, and a boiling point of 202.1°C . By comparison, the 2-bromoethyl substituent in 3-(2-bromoethyl)-5-methyl-1,2-oxazole increases molecular weight to approximately 209.04 g/mol and introduces greater steric bulk, likely altering physicochemical properties such as solubility and volatility .
Synthesis and Reaction Pathways
Van Leusen Oxazole Synthesis
The van Leusen reaction, a cornerstone in oxazole chemistry, employs TosMIC (tosylmethylisocyanide) and aldehydes to construct 5-substituted oxazoles via a [3+2] cycloaddition mechanism . For 3-(2-bromoethyl)-5-methyl-1,2-oxazole, a plausible synthetic route involves:
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Aldehyde Preparation: Synthesis of 3-(2-bromoethyl)-propanal or a related aldehyde precursor.
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Cycloaddition: Reaction of the aldehyde with TosMIC under basic conditions (e.g., K₂CO₃ in methanol) to form the oxazole ring .
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Functionalization: Introduction of the methyl group at the 5-position via post-cyclization alkylation or through directed C-H activation .
A modified approach could utilize α,β-unsaturated aldehydes to incorporate the bromoethyl group during the cycloaddition step, as demonstrated in the synthesis of 5-(arylethenyl)oxazoles . For instance, UV irradiation of intermediate oxazoles in the presence of iodine has been shown to facilitate annulation reactions, which might enable bromoethyl group installation .
Alternative Strategies
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Wittig Reaction: Coupling of phosphorane reagents with bromoethyl-containing aldehydes to form α,β-unsaturated intermediates, followed by cyclization .
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Cross-Coupling: Suzuki-Miyaura or Heck reactions to introduce the bromoethyl moiety post-oxazole formation, leveraging palladium catalysis .
Physicochemical Properties
Predicted Properties
Based on the analogue 3-bromo-5-methyl-1,2-oxazole :
| Property | Estimated Value |
|---|---|
| Molecular Weight | 209.04 g/mol |
| Density | ~1.8 g/cm³ |
| Boiling Point | 210–220°C |
| LogP (Partition Coefficient) | ~1.5 (moderate lipophilicity) |
| Solubility | Low in water; soluble in organic solvents (e.g., DMSO, methanol) |
The bromoethyl group enhances electrophilicity compared to simpler brominated oxazoles, increasing reactivity toward nucleophilic substitution (SN2 reactions) .
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